molecular formula C12H9N3O2S B2489502 (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 667413-45-8

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2489502
CAS No.: 667413-45-8
M. Wt: 259.28
InChI Key: RMYHHFDHOQWQJS-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that features a cyano group, a furan ring, and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the cyano group: This can be achieved through nucleophilic substitution reactions.

    Formation of the thiazole ring: This step might involve the condensation of a thioamide with a haloketone.

    Coupling reactions: The final step would involve coupling the furan and thiazole rings with the cyano group under specific conditions, such as using a base in an organic solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Halogenated thiazoles.

Scientific Research Applications

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic agent due to its structural features.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with cyano, furan, and thiazole groups can interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide: Lacks the thiazole ring.

    (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamine: Different functional group.

Uniqueness

The presence of both the furan and thiazole rings in (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide may confer unique biological activities and chemical reactivity compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and experimental data is recommended.

Properties

IUPAC Name

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-8-2-3-10(17-8)6-9(7-13)11(16)15-12-14-4-5-18-12/h2-6H,1H3,(H,14,15,16)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYHHFDHOQWQJS-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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